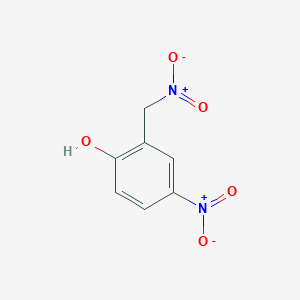![molecular formula C9H12O3 B13416334 methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,2R,4R)-6-oxobicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a ketone and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. One common approach is the reaction between a diene and a dienophile under controlled conditions to form the bicyclic core. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to construct more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets. The ketone and ester functional groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate: Similar bicyclic structure but with different functional groups.
2,5-Diazabicyclo[2.2.1]heptane derivatives: Bicyclic compounds with nitrogen atoms in the ring, used in medicinal chemistry.
2-Azabicyclo[2.2.1]heptanes: Compounds with an oxygen bridge, used in various synthetic applications.
Uniqueness
Methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of both ketone and ester functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)7-3-5-2-6(7)8(10)4-5/h5-7H,2-4H2,1H3/t5-,6+,7-/m1/s1 |
InChI Key |
XHNOTHJTHRGVSI-DSYKOEDSSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2C[C@@H]1C(=O)C2 |
Canonical SMILES |
COC(=O)C1CC2CC1C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





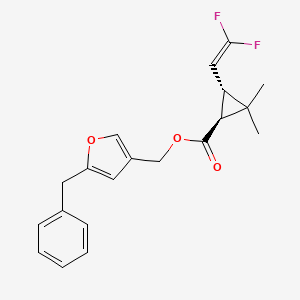
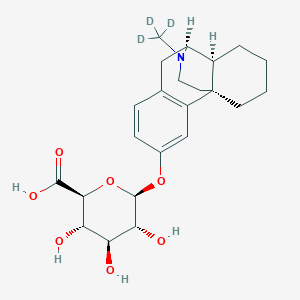



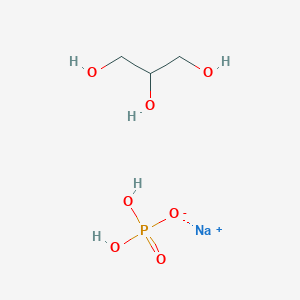
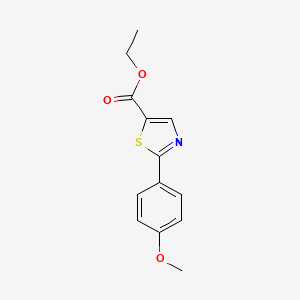
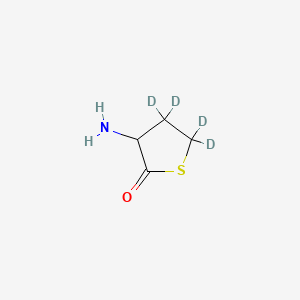
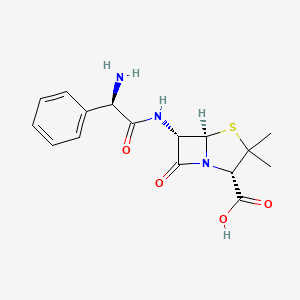
![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
